molecular formula C9H14N4O B12269905 1-(cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-(cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B12269905
M. Wt: 194.23 g/mol
InChI Key: RWJKWVZEDURXFV-UHFFFAOYSA-N
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Description

1-(Cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

The synthesis of 1-(cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Cycloaddition Reaction: The initial step involves the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne.

    N-Methylation: The triazole ring is then methylated using methyl iodide or a similar methylating agent.

    Carboxamide Formation:

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(Cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under suitable conditions.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(Cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:

    1-(Cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxylate: This compound differs by the presence of a carboxylate group instead of a carboxamide group.

    1-(Cyclobutylmethyl)-N-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound contains a carboxylic acid group instead of a carboxamide group.

    This compound derivatives: Various derivatives can be synthesized by modifying the functional groups attached to the triazole ring.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

1-(cyclobutylmethyl)-N-methyltriazole-4-carboxamide

InChI

InChI=1S/C9H14N4O/c1-10-9(14)8-6-13(12-11-8)5-7-3-2-4-7/h6-7H,2-5H2,1H3,(H,10,14)

InChI Key

RWJKWVZEDURXFV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CN(N=N1)CC2CCC2

Origin of Product

United States

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